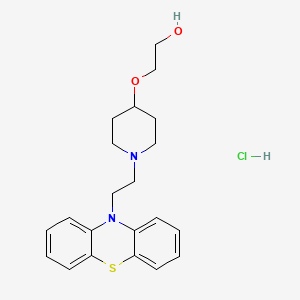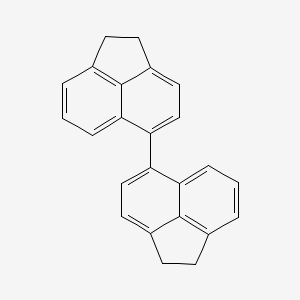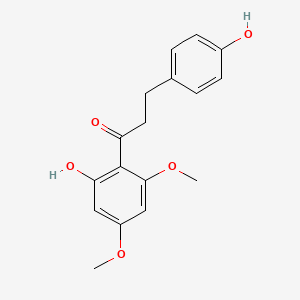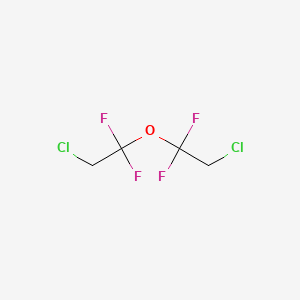
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane is an organic compound with significant applications in various fields, including industrial and scientific research. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane typically involves the reaction of 2-chloro-1,1-difluoroethanol with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated compounds, while oxidation and reduction reactions can produce different alcohols, ketones, or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,1-difluoroethoxybenzene
- 2-Chloro-1,1-difluoro-1-(trifluoromethoxy)ethane
- 2-(2-Chloro-1,1-difluoroethoxy)propane
- 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane
Uniqueness
2-Chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane is unique due to its specific arrangement of halogen atoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
38217-12-8 |
|---|---|
Molekularformel |
C4H4Cl2F4O |
Molekulargewicht |
214.97 g/mol |
IUPAC-Name |
2-chloro-1-(2-chloro-1,1-difluoroethoxy)-1,1-difluoroethane |
InChI |
InChI=1S/C4H4Cl2F4O/c5-1-3(7,8)11-4(9,10)2-6/h1-2H2 |
InChI-Schlüssel |
OQSUSOSTDHTSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(CCl)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


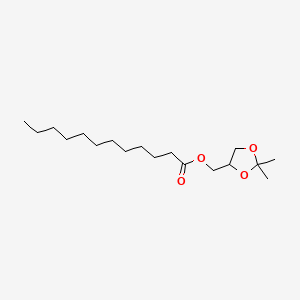
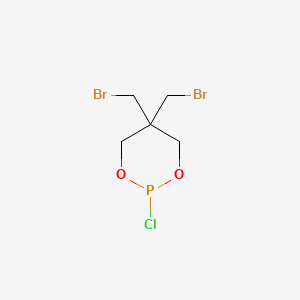
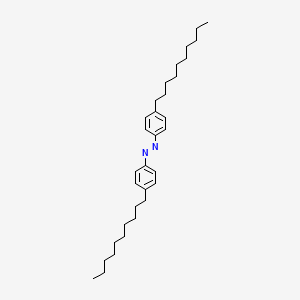
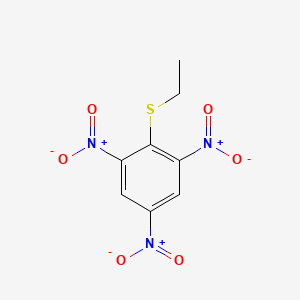
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
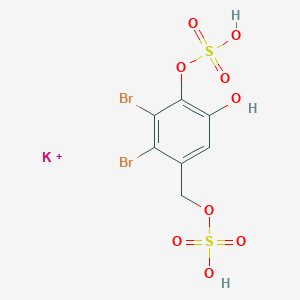
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
